PD-1/PD-L1-IN-10 is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system's ability to regulate T-cell activity, particularly in the context of cancer where tumor cells exploit this pathway to evade immune detection. PD-1/PD-L1-IN-10 is classified as an immunotherapeutic agent, specifically a checkpoint inhibitor, which has shown promise in enhancing anti-tumor immunity.
The compound is identified by its chemical formula and has been cataloged under the compound identifier 156599565 in PubChem . PD-1/PD-L1-IN-10 is part of a broader class of PD-1 and PD-L1 inhibitors that are utilized in cancer immunotherapy, targeting various malignancies by blocking immune checkpoint pathways .
The synthesis of PD-1/PD-L1-IN-10 involves several organic chemistry techniques, including:
Specific details regarding the exact synthetic pathway are not extensively documented in available literature but generally follow established methodologies for small molecule synthesis in medicinal chemistry.
The detailed structural data can be accessed through chemical databases such as PubChem, which provides insights into its molecular geometry and electronic properties .
PD-1/PD-L1-IN-10 undergoes specific chemical reactions that are crucial for its biological activity:
The technical details surrounding these reactions often involve kinetic studies to determine binding affinities and mechanisms of action.
The mechanism of action for PD-1/PD-L1-IN-10 centers on its ability to disrupt the PD-1/PD-L1 signaling axis:
Data from preclinical studies indicate that PD-1/PD-L1-IN-10 demonstrates a high binding affinity (IC50 of 2.7 nM) for PD-1, suggesting potent anticancer efficacy .
The physical properties of PD-1/PD-L1-IN-10 include:
Chemical properties include:
These properties are essential for evaluating its potential as a drug candidate.
PD-1/PD-L1-IN-10 is primarily used in cancer research as an investigational drug aimed at enhancing immune responses against tumors. Its applications include:
The ongoing research into compounds like PD-1/PD-L1-IN-10 continues to contribute significantly to advancements in cancer therapy and immunology.
The Programmed Cell Death Protein 1/Programmed Cell Death Ligand 1 (PD-1/PD-L1) axis constitutes a critical immune checkpoint pathway that tumors exploit to evade host immunity. PD-1, expressed on activated T cells, binds to PD-L1 on tumor cells and antigen-presenting cells within the tumor microenvironment. This interaction transmits inhibitory signals that suppress T cell activation, proliferation, and cytotoxic function, ultimately enabling cancer immune escape [2] [8].
The PD-1/PD-L1 axis facilitates tumor immune evasion through multiple mechanisms:
Within the tumor microenvironment, interferon gamma significantly upregulates PD-L1 expression on tumor cells through Janus kinase/Signal Transducer and Activator of Transcription and mitogen-activated protein kinase signaling pathways, creating an adaptive immune resistance mechanism [5] [8].
The discovery of PD-1 by Dr. Tasuku Honjo's team in 1992 marked the beginning of immune checkpoint inhibitor development [6]. Subsequent research identified PD-L1 in 1999 and elucidated their interaction in 2000 [8]. The first clinical breakthrough occurred with monoclonal antibody inhibitors:
While revolutionary, antibody-based therapies face limitations including intravenous administration, high production costs, and primary/resistance rates exceeding 60-70% across multiple cancer types [7] [10]. These challenges motivated the development of small molecule inhibitors targeting the PD-1/PD-L1 interaction.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1